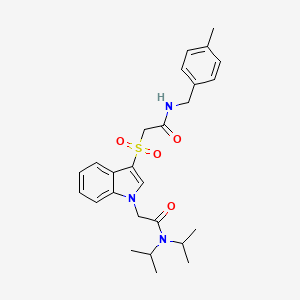

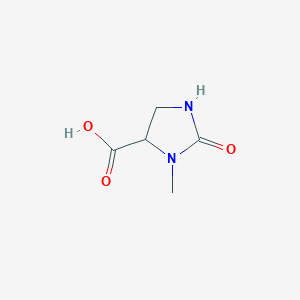

![molecular formula C25H24N2O3 B2778698 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 362004-87-3](/img/structure/B2778698.png)

6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the class of isoquinoline alkaloids. This compound has been studied extensively due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives related to the compound structure, specifically in the class of 1H-benz[d,e]isoquinoline-1,3(2H)diones, exhibit anti-inflammatory and local analgesic activities in rodents. These agents, including structurally similar compounds, have shown to inhibit edema and the writhing reflex in mice, suggesting their potential as anti-inflammatory agents. Their efficacy was compared to standard drugs like indomethacin and phenylbutazone, with some derivatives also showing anti-arthritic and anti-gout activities. The mechanism behind their action includes the inhibition of acid lysosomal hydrolytic enzyme activities and trypsin, elastase, and collagenase activities, indicating a broad spectrum of biological effects (Hall et al., 1990).

Chemical Synthesis and Reactivity

The compound and its derivatives have been involved in studies exploring chemical synthesis and reactivity. For instance, photocycloaddition reactions involving similar structures have been investigated to understand the formation of novel cyclic systems, highlighting the compound's role in advancing synthetic methodologies (Sakuragi et al., 1994). Another study focused on the thermal reactivity of tricyclic 4,5-diacyltriazolines, derived from reactions involving similar azo compounds, to uncover potential pathways for creating complex heterocyclic structures (Benati et al., 1991).

Potential in Melatonin Receptor Research

A significant application of similar compounds is in the investigation of melatonin receptors. Studies have prepared analogues to explore the binding site nature of the melatonin receptor, examining the affinity of various derivatives and assessing their agonist and antagonist potency. These studies contribute to understanding the molecular interactions with the melatonin receptor, potentially guiding the design of new therapeutic agents (Faust et al., 2000).

Novel Synthetic Pathways

Research has also been directed towards developing efficient synthetic pathways for producing compounds within the same class. For example, a study detailed a ready synthesis of indeno[2,1-a][3]benzazepines, demonstrating the versatility of similar compounds in synthetic organic chemistry and providing new methods for constructing complex molecular architectures (Kametani et al., 1975).

Eigenschaften

IUPAC Name |

6-(azepan-1-yl)-2-(3-methoxyphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-30-18-9-6-8-17(16-18)27-24(28)20-11-7-10-19-22(26-14-4-2-3-5-15-26)13-12-21(23(19)20)25(27)29/h6-13,16H,2-5,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFNZQPQQLMWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCCCCC5)C=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2778617.png)

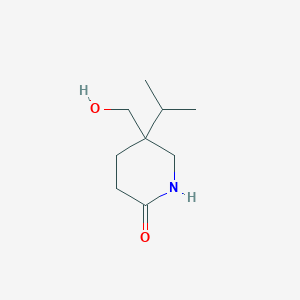

![ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate](/img/structure/B2778618.png)

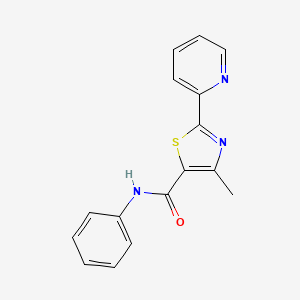

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)

![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

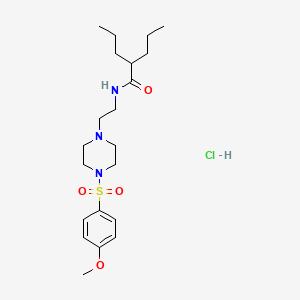

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)